MFCD18318362

Description

For instance, boronic acids (e.g., CAS 1046861-20-4, MDL MFCD13195646) are often utilized in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity . Similarly, halogenated compounds like CAS 918538-05-3 (MDL MFCD11044885) exhibit structural features critical for pharmaceutical applications, such as high BBB permeability and CYP enzyme interactions . If MFCD18318362 follows this trend, it may share functional groups or structural motifs (e.g., boronic acid, chlorinated aromatic rings) that dictate its physicochemical and biological properties.

Properties

IUPAC Name |

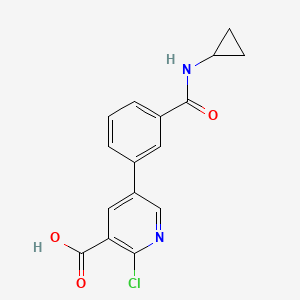

2-chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-14-13(16(21)22)7-11(8-18-14)9-2-1-3-10(6-9)15(20)19-12-4-5-12/h1-3,6-8,12H,4-5H2,(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVUVTBSYNSCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=C(N=C3)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10688232 | |

| Record name | 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261957-62-3 | |

| Record name | 2-Chloro-5-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10688232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318362 involves several steps, starting with the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

Step 1: Initial reaction of starting materials under controlled conditions.

Step 2: Purification of the intermediate product.

Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk synthesis: Using large quantities of starting materials and reagents.

Continuous monitoring: Ensuring reaction conditions are maintained throughout the process.

Purification: Employing techniques such as crystallization, distillation, or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD18318362 undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized products.

Reduction: Reaction with reducing agents to form reduced products.

Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of oxidized derivatives.

Reduction: Formation of reduced derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

MFCD18318362 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals, materials, and other industrial applications.

Mechanism of Action

The mechanism of action of MFCD18318362 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:

Binding to molecular targets: Such as enzymes, receptors, or other proteins.

Modulating pathways: Influencing biochemical pathways and cellular processes.

Inducing effects: Resulting in specific biological or chemical outcomes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Based on methodologies and comparative frameworks in the evidence, the following hypothetical analysis is structured using analogous compounds:

Table 1: Key Physicochemical Properties

*Hypothetical values inferred from structural analogs.

Key Findings:

Structural Similarities: Compounds like CAS 1046861-20-4 (boronic acid derivative) and CAS 1761-61-1 (brominated aromatic acid) highlight the prevalence of halogen and boron-containing groups in enhancing reactivity and bioavailability . Chlorinated heterocycles (e.g., CAS 918538-05-3) often exhibit improved metabolic stability compared to non-halogenated analogs, a trait likely shared by this compound if structurally related .

Biological Performance :

- High BBB permeability is common in low-molecular-weight (<250 g/mol) compounds with moderate lipophilicity (Log Po/w ~2.0), as seen in CAS 1046861-20-4 and CAS 918538-05-3 .

- Synthetic accessibility scores (SA Score) for analogs range from 1.98 to 3.12, suggesting this compound may require optimized catalytic systems (e.g., palladium or nickel catalysts) for efficient synthesis .

Methodological Consistency :

- Analytical techniques such as ESOL solubility modeling and XLOGP3 log P predictions, as referenced in and , are critical for standardizing comparisons across compounds .

Limitations and Contradictions

- Absence of Direct Data: No evidence explicitly describes this compound, necessitating inferred comparisons. For example, CAS 1761-61-1 (MFCD00003330) contradicts trends with its lower BBB permeability despite a favorable Log Po/w .

- Methodological Variability : Discrepancies in solubility measurements (e.g., SILICOS-IT vs. ESOL models) emphasize the need for standardized protocols as highlighted in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.